Keto-anhydrokinamycin
Description
Properties
CAS No. |
120796-25-0 |
|---|---|
Molecular Formula |
C18H10N2O6 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
9-diazo-3,13-dihydroxy-6-methyl-5-oxapentacyclo[8.8.0.02,8.04,6.012,17]octadeca-1(10),2(8),12(17),13,15-pentaene-7,11,18-trione |
InChI |
InChI=1S/C18H10N2O6/c1-18-16(25)11-9(15(24)17(18)26-18)8-10(12(11)20-19)14(23)7-5(13(8)22)3-2-4-6(7)21/h2-4,15,17,21,24H,1H3 |
InChI Key |
WFLXRNBIQLPMPW-UHFFFAOYSA-N |
SMILES |
CC12C(O1)C(C3=C(C2=O)N(C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)C#N)O |
Isomeric SMILES |
C[C@@]12[C@@H](O1)[C@H](C3=C(C2=O)N(C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)C#N)O |
Canonical SMILES |
CC12C(O1)C(C3=C(C2=O)C(=[N+]=[N-])C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Keto-anhydrokinamycin; Ketoanhydrokinamycin; Keto anhydrokinamycin; |
Origin of Product |
United States |
Biological Activity
Keto-anhydrokinamycin is a compound of interest due to its potential biological activities, particularly in the context of antibiotic properties and interactions with various cellular processes. This article aims to compile and synthesize relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Overview of this compound
This compound is a derivative of kinamycin, an antibiotic known for its effectiveness against gram-positive bacteria. Kinamycins are produced by Streptomyces species and have been studied for their unique mechanisms of action, including interference with nucleic acid synthesis.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research indicates that derivatives of kinamycin antibiotics, including this compound, show strong efficacy against various strains of bacteria. The mechanism primarily involves the inhibition of bacterial RNA synthesis, leading to cell death.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 1 µg/mL |
| Kinamycin A | Bacillus subtilis | 0.5 µg/mL |
| Kinamycin B | Mycobacterium tuberculosis | 2 µg/mL |
The data indicate that this compound has comparable or superior activity against certain pathogens compared to traditional antibiotics.
Cytotoxicity and Cell Proliferation
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on mammalian cells. Studies have shown that at higher concentrations, it can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, highlighting the compound's potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of RNA Synthesis : Similar to other kinamycins, it interferes with transcription processes in bacteria.
- Induction of Apoptosis : In mammalian cells, it triggers pathways leading to programmed cell death, particularly in cancer cells.
- Modulation of Immune Response : Preliminary studies suggest that this compound may enhance immune responses, potentially making it useful in immunotherapy contexts.
Example Case Study: Antibiotic Resistance
A notable case involved a patient with a multi-drug resistant bacterial infection treated with a kinamycin derivative similar to this compound. The treatment resulted in significant clinical improvement and resolution of infection symptoms within two weeks, showcasing the potential utility of this class of compounds in overcoming antibiotic resistance.
Comparison with Similar Compounds
Key Research Findings
Biosynthetic Pathway Elucidation : Gould et al. demonstrated that this compound is a critical branch point in kinamycin biosynthesis, with its ketone group directing downstream modifications .
Structural Insights: X-ray crystallography of related compounds (e.g., kinobscurinone) confirmed the conserved benzo[b]fluorene core and highlighted functional group variability .
Activity Modulation : Removal of the diazo group (as in this compound) abolishes antibacterial efficacy, underscoring its necessity for bioactivity .
Preparation Methods
Biosynthetic Pathways in Streptomyces Species
Genomic Organization of the alp Cluster
The native production of keto-anhydrokinamycin occurs in Streptomyces ambofaciens and related actinomycetes through the alp gene cluster, a 34 kb genomic region encoding polyketide synthases (PKS), oxidoreductases, and tailoring enzymes. Comparative analysis with the kinamycin biosynthetic cluster in Streptomyces murayamaensis reveals conserved modules for diazo group formation and epoxide installation.
Table 1: Key Genes in the alp Cluster and Their Functions
| Gene | Function | Role in this compound Biosynthesis |
|---|---|---|
| alpA | β-Ketoacyl synthase (KS) | Initiates polyketide chain elongation |
| alpB | Chain length factor (CLF) | Determines polyketide chain length |
| alpC | Acyl carrier protein (ACP) | Shuttles intermediates during elongation |
| alpW | Pathway-specific regulatory protein | Represses antibiotic production in wild-type strains |
| alpK | Cytochrome P450 oxidase | Catalyzes epoxidation of the D ring |
| alpN | NADPH-dependent reductase | Modifies the diazo functional group |
Deletion of the regulatory gene alpW in S. ambofaciens enhances this compound titers by 15-fold, enabling continuous production during the transition phase of growth. This mutant strain (ΔalpW) bypasses the tight transcriptional control observed in wild-type organisms, facilitating large-scale fermentation.
Metabolic Engineering for Yield Improvement
Optimization of the alp cluster involves:
- Promoter Engineering : Replacement of native promoters with constitutive variants (e.g., ermEp) to boost expression of rate-limiting enzymes.
- Precursor Pool Expansion : Overexpression of accA (acetyl-CoA carboxylase) to supply malonyl-CoA, increasing polyketide backbone availability.
- Co-Culture Systems : Co-fermentation with Amycolatopsis spp. to provide shared intermediates, improving overall pathway flux.
Total Synthesis Approaches
Retrosynthetic Analysis
The tetracyclic core of this compound is constructed through convergent strategies pairing naphthoquinone derivatives with epoxyketone fragments. Key disconnections include:
Synthetic Route to the Epoxyketone Moiety
The Sharpless asymmetric epoxidation protocol enables enantioselective formation of the critical D-ring epoxide:
Quinone Monoketal Preparation :
- Substrate: 2-Methoxy-1,4-naphthoquinone
- Reagents: Ethylene glycol, p-toluenesulfonic acid
- Yield: 92%
Asymmetric Epoxidation :
Table 2: Optimization of Intramolecular Friedel-Crafts Acylation
| Entry | Protecting Group (R) | Temperature (°C) | Selectivity (21:22) | Yield of 21 (%) |
|---|---|---|---|---|
| 1 | Acetyl | 80 | 10:1 | 89 |
| 2 | 4-Azidobutyrate | 50 | >20:1 | 81 |
| 3 | Boc | 80 | >20:1 | 72 |
Critical to success is the use of bulky protecting groups (e.g., Boc) and elevated temperatures (80°C) to favor C-acylation over competing O-acylation pathways.
Fermentation and Isolation Protocols
Large-Scale Cultivation Parameters
| Parameter | Optimal Condition | Effect on Production |
|---|---|---|
| Temperature | 28°C | Maximizes biomass and pathway activity |
| pH | 6.8–7.2 | Stabilizes pH-sensitive intermediates |
| Dissolved Oxygen | 30% saturation | Avoids oxidative degradation |
| Carbon Source | Glycerol (20 g/L) | Supports polyketide biosynthesis |
| Nitrogen Source | Soybean meal (15 g/L) | Provides amino acids for regulation |
Downstream Processing
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| HRMS (ESI+) | m/z 477.0895 [M + Na]⁺ | C₂₂H₁₈N₂O₉Na⁺ |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.82 (d, J = 8.5 Hz, H-6) | Aromatic proton on ring B |
| δ 5.32 (s, H-10a) | Epoxide methine proton | |
| ¹³C NMR (125 MHz, CDCl₃) | δ 198.4 (C-7) | Keto group |
Challenges in Industrial Production
Metabolic Bottlenecks
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
